molecular formula C20H29NO3 B2374195 cyclododecylideneamino 4-methoxybenzoate CAS No. 329079-02-9

cyclododecylideneamino 4-methoxybenzoate

Cat. No.: B2374195
CAS No.: 329079-02-9
M. Wt: 331.456
InChI Key: WOOZHZBBQODBMS-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary targets of (Cyclododecylideneamino) 4-methoxybenzoate are the cytochrome P450 enzymes CYP199A2 and CYP199A4 . These enzymes, found in the Rhodopseudomonas palustris strains CGA009 and HaA2, share 86% sequence identity .

Mode of Action

The compound interacts with its targets through hydrophobic and hydrogen bond interactions . The methoxy group of the compound is located over the heme iron of the enzymes, which accounts for the high activity and selectivity of these enzymes for oxidative demethylation of the substrate . Mutagenesis studies on CYP199A4 highlight the involvement of hydrophobic (Phe185) and hydrophilic (Arg92, Ser95, and Arg243) amino acid residues in the binding of para-substituted benzoates by these enzymes .

Biochemical Pathways

The compound affects the oxidative demethylation pathway . The enzymes CYP199A2 and CYP199A4 catalyze the oxidative demethylation of the compound, leading to the formation of 4-hydroxybenzoate . This process is part of a larger catabolic pathway for the utilization of 4-methoxybenzoate .

Pharmacokinetics

The compound’s interaction with the cytochrome p450 enzymes suggests that it may be metabolized in a similar manner to other substrates of these enzymes .

Result of Action

The result of the compound’s action is the conversion of 4-methoxybenzoate to 4-hydroxybenzoate . This conversion is part of the compound’s role in the catabolic pathway for the utilization of 4-methoxybenzoate .

Action Environment

The action of (Cyclododecylideneamino) 4-methoxybenzoate is influenced by environmental factors. For example, the presence of a chloride ion bound just inside the protein surface caps the entrance to the active site and protects the substrate and the heme from the external solvent . This suggests that the compound’s action, efficacy, and stability may be influenced by the ionic composition of the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclododecylideneamino 4-methoxybenzoate typically involves the reaction of cyclododecylideneamine with 4-methoxybenzoic acid. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors. These methods ensure high purity and yield of the compound, making it suitable for various research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

cyclododecylideneamino 4-methoxybenzoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

cyclododecylideneamino 4-methoxybenzoate is unique due to its combination of the cyclododecylidene and methoxybenzoate moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(cyclododecylideneamino) 4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO3/c1-23-19-15-13-17(14-16-19)20(22)24-21-18-11-9-7-5-3-2-4-6-8-10-12-18/h13-16H,2-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOOZHZBBQODBMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)ON=C2CCCCCCCCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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